

An In-depth Technical Guide to 1-(4-Nitrophenyl)-4-piperidinol

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Compound of Interest

Compound Name: **1-(4-Nitrophenyl)-4-piperidinol**

Cat. No.: **B1299945**

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Introduction

1-(4-Nitrophenyl)-4-piperidinol is a heterocyclic organic compound featuring a piperidinol ring N-substituted with a 4-nitrophenyl group. This molecule serves as a valuable intermediate and building block in organic synthesis and medicinal chemistry. The presence of the electron-withdrawing nitro group on the phenyl ring, combined with the versatile piperidine scaffold, makes it a key component in the synthesis of more complex molecules. Piperidine and its derivatives are known pharmacophores found in a wide array of biologically active compounds, exhibiting activities such as anticancer, antimicrobial, and anti-tuberculosis properties.^{[1][2][3]} This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

The fundamental characteristics of **1-(4-Nitrophenyl)-4-piperidinol** are summarized below. It is classified as a non-linear optical chromophore.^[4] The piperidinol ring typically adopts a chair conformation.^[4]

Chemical Structure Visualization

Caption: 2D Chemical Structure of **1-(4-Nitrophenyl)-4-piperidinol**.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	79421-45-7	[5]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃	[4] [5]
Molecular Weight	222.244 g/mol	[5]
Purity	~97% (typical)	[5]

| InChI Key| RNPWPESLLCUROD-UHFFFAOYSA-N |[\[5\]](#) |

Synthesis and Experimental Protocols

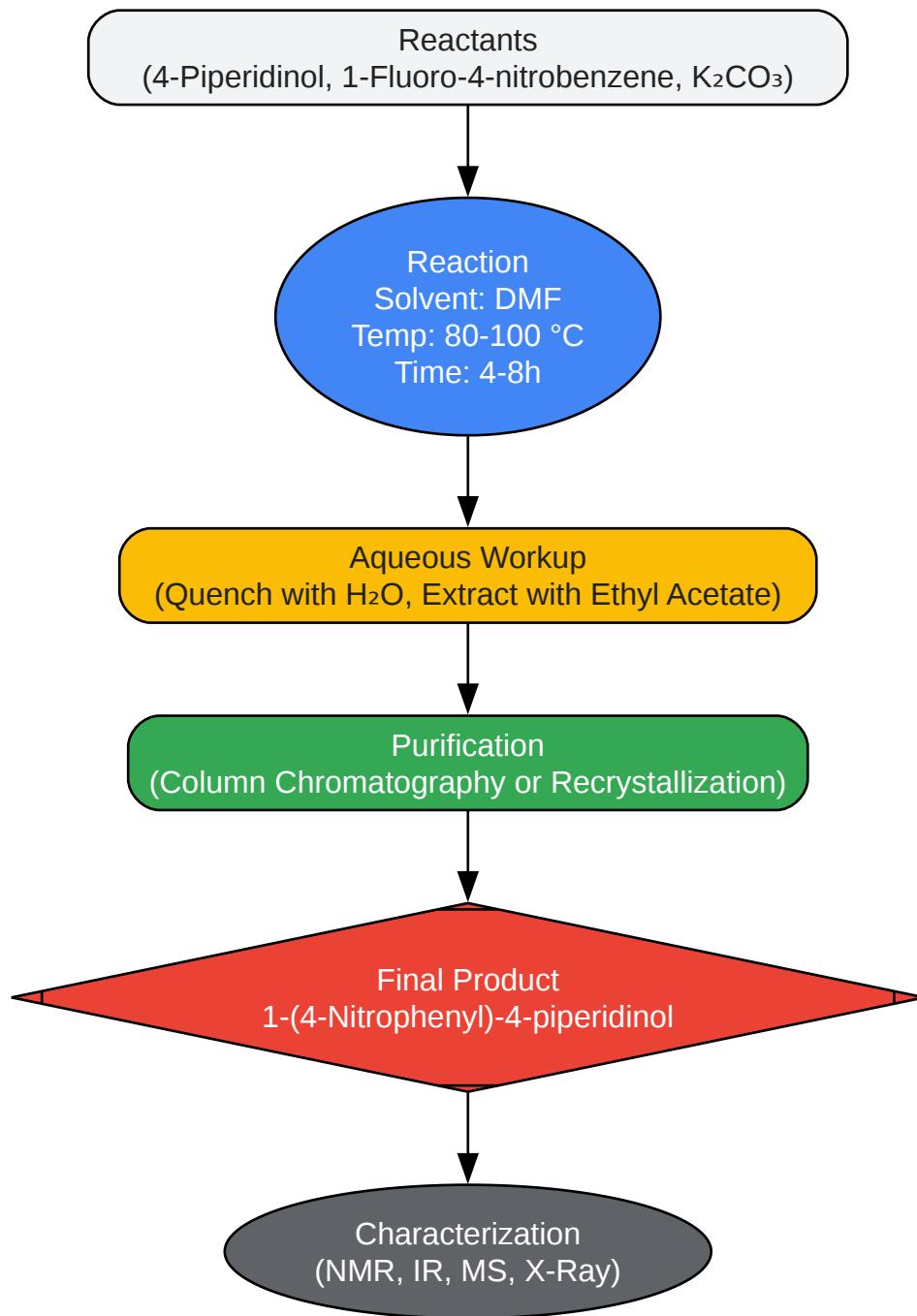
The synthesis of **1-(4-Nitrophenyl)-4-piperidinol** is typically achieved via nucleophilic aromatic substitution. A general, detailed protocol is provided below.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This procedure involves the reaction of 1-fluoro-4-nitrobenzene with 4-piperidinol. The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack by the secondary amine of the piperidinol.

- Reagents and Materials:
 - 4-Piperidinol
 - 1-fluoro-4-nitrobenzene
 - Potassium carbonate (K₂CO₃) or similar base
 - Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
 - Ethyl acetate
 - Brine solution
 - Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Round-bottom flask, condenser, magnetic stirrer, heating mantle
- Separatory funnel
- Rotary evaporator
- Procedure:
 - To a solution of 4-piperidinol (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).
 - Stir the mixture at room temperature for 15-20 minutes.
 - Add 1-fluoro-4-nitrobenzene (1.0-1.2 eq) to the suspension.
 - Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring progress with thin-layer chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature and pour it into cold water.
 - Extract the aqueous mixture three times with ethyl acetate.
 - Combine the organic layers and wash with brine solution.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
 - Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure **1-(4-Nitrophenyl)-4-piperidinol**.



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Caption: General workflow for the synthesis and characterization.

Characterization Protocols

The structural confirmation of the synthesized compound relies on standard analytical techniques.

Table 2: Analytical Characterization Methods

Technique	Purpose	Protocol Reference
X-ray Crystallography	To determine the precise three-dimensional atomic structure, conformation, and molecular packing.	The crystal structure can be solved and refined using programs like SHELXL93 and Xtal3.2. Data is collected on a diffractometer.[4]
NMR Spectroscopy	¹ H and ¹³ C NMR are used to confirm the molecular skeleton, connectivity, and chemical environment of protons and carbons.	Spectra are typically recorded in solvents like CDCl ₃ or DMSO-d ₆ . Data can be compared against spectral databases.[6][7][8]
Mass Spectrometry (MS)	To confirm the molecular weight and fragmentation pattern of the compound.	Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are commonly used.[6][9]

| Infrared (IR) Spectroscopy| To identify characteristic functional groups, such as the O-H stretch of the alcohol, N-O stretches of the nitro group, and C-N bonds. | The spectrum can be recorded using techniques like Attenuated Total Reflectance (ATR).[8][10] |

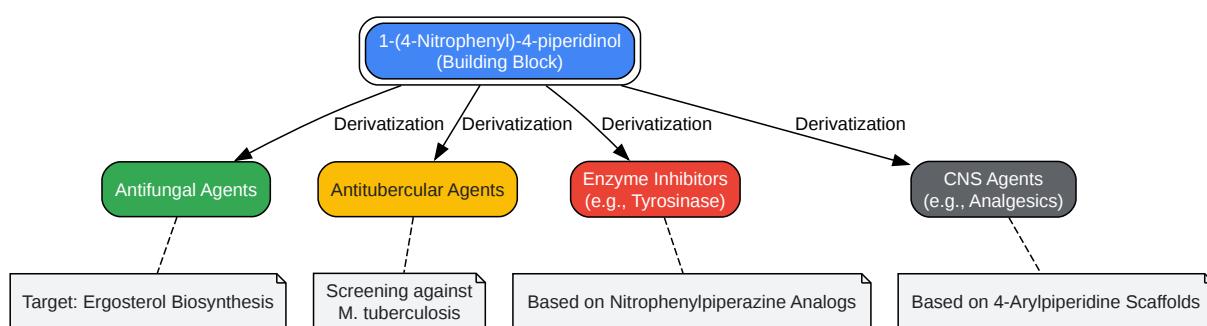
Applications in Research and Drug Development

While **1-(4-Nitrophenyl)-4-piperidinol** is primarily a synthetic intermediate, its core structure is related to numerous molecules with significant biological activity. It serves as a versatile starting material for creating libraries of novel compounds for screening.[11] The piperidin-4-one scaffold, a close chemical relative, is recognized as a potential pharmacophore for developing agents with anticancer and anti-HIV activities.[2]

Table 3: Potential Therapeutic Areas for Piperidinol Derivatives

Therapeutic Area	Target/Mechanism (of related compounds)	Reference
Antifungal	Inhibition of ergosterol biosynthesis enzymes (e.g., sterol C14-reductase).[12]	[12]
Antitubercular	Screening against <i>Mycobacterium tuberculosis</i> has identified active piperidinol scaffolds.	[1]
Antibacterial	Piperidine-4-one derivatives have shown potent activity against various bacterial strains.	[3][13]
Tyrosinase Inhibition	Nitrophenylpiperazine derivatives (structurally similar) have been designed to inhibit tyrosinase, relevant for pigmentation disorders.	[14]

| Analgesics | The 4-aryl-piperidine scaffold is a key feature in many opioid analgesics. | [11] |



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Caption: Role as a versatile building block in drug discovery.

Conclusion

1-(4-Nitrophenyl)-4-piperidinol is a well-characterized compound with significant potential as a scaffold and intermediate in synthetic chemistry. Its straightforward synthesis and the established biological relevance of the nitrophenyl and piperidinol moieties make it an attractive starting point for the development of novel therapeutic agents. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals aiming to utilize this compound in their work. Future exploration could focus on creating diverse libraries of its derivatives to screen for a broad range of biological activities.

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